molecular formula C11H14ClN3O2 B12223919 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223919
M. Wt: 255.70 g/mol
InChI Key: PWARFFCJTRVHQP-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenoxy group attached to a methylpyrazol-4-amine core, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl group but differs in the core structure.

    3-Methoxythiophenol: Contains a methoxy group attached to a thiophenol core.

    AOH1996: An experimental anticancer compound with a similar methoxyphenoxy group but different core structure.

Uniqueness

3-(3-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the methoxyphenoxy group and the methylpyrazol-4-amine core, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-14-7-10(12)11(13-14)16-9-5-3-4-8(6-9)15-2;/h3-7H,12H2,1-2H3;1H

InChI Key

PWARFFCJTRVHQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)OC)N.Cl

Origin of Product

United States

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